1-Methoxycyclobutane-1-carbonyl chloride
Overview
Description
1-Methoxycyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol . It is a derivative of cyclobutane, featuring a methoxy group and a carbonyl chloride functional group. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
1-Methoxycyclobutane-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanone with methanol in the presence of a strong acid to form 1-methoxycyclobutanone. This intermediate is then treated with thionyl chloride (SOCl2) to yield this compound . The reaction conditions typically require low temperatures and anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Chemical Reactions Analysis
1-Methoxycyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1-methoxycyclobutanecarboxylic acid.
Common reagents and conditions used in these reactions include anhydrous solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
1-Methoxycyclobutane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-methoxycyclobutane-1-carbonyl chloride primarily involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The methoxy group can also participate in reactions, influencing the compound’s reactivity and stability.
Molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophile or reagent used. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
1-Methoxycyclobutane-1-carbonyl chloride can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the methoxy and carbonyl chloride groups, making it less reactive in certain substitution reactions.
1-Methoxycyclobutanone: Contains a methoxy group but lacks the carbonyl chloride group, limiting its reactivity in nucleophilic substitution reactions.
Cyclobutanecarboxylic acid: Lacks the methoxy group and carbonyl chloride group, making it less versatile in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-methoxycyclobutane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGRFODCWDWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561505 | |
Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110046-66-7 | |
Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxycyclobutane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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